2-hydrazino-N-isopropyl-2-oxoacetamide
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Overview
Description
Preparation Methods
The synthesis of 2-hydrazino-N-isopropyl-2-oxoacetamide typically involves the reaction of isopropylamine with hydrazine hydrate and ethyl oxalate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-hydrazino-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted and oxidized derivatives of this compound .
Scientific Research Applications
2-hydrazino-N-isopropyl-2-oxoacetamide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-hydrazino-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in its action include the modulation of protein-protein interactions and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-hydrazino-N-isopropyl-2-oxoacetamide can be compared with similar compounds such as:
- 2-hydrazino-2-oxoacetamide
- N-isopropyl-2-oxoacetamide
- 2-hydrazino-N-methyl-2-oxoacetamide
These compounds share similar structural features but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific isopropyl and hydrazino groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-3(2)7-4(9)5(10)8-6/h3H,6H2,1-2H3,(H,7,9)(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHAYJHXPTFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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